Hirtellin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

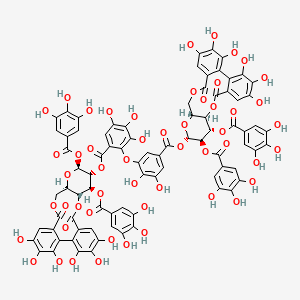

Hirtellin A is a naturally occurring ellagitannin, a type of hydrolyzable tannin. Ellagitannins are polyphenolic compounds found in various plants, fruits, and nuts. This compound is known for its complex chemical structure and significant biological activities, including antioxidant, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hirtellin A involves the esterification of hexahydroxydiphenoic acid with a monosaccharide, typically glucose. The reaction conditions often include the use of acidic catalysts to facilitate the esterification process. The synthetic route can be complex due to the need to control the formation of multiple ester bonds and the prevention of unwanted side reactions .

Industrial Production Methods

Industrial production of this compound is less common due to its natural abundance in certain plants. extraction methods from plant sources involve solvent extraction followed by purification processes such as chromatography. The choice of solvent and purification method can significantly affect the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Hirtellin A undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into simpler polyphenolic compounds.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and chemical properties .

Scientific Research Applications

Antimicrobial Properties

Hirtellin A exhibits significant antimicrobial activity, making it a candidate for developing new antimicrobial agents. Research indicates that extracts from Talinum triangulare, which contain this compound, have shown effectiveness against several pathogenic microorganisms.

Case Study: Antimicrobial Activity Assessment

A study evaluated the antimicrobial properties of this compound against various bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 31.2 |

| Candida albicans | 31.2 |

This data highlights the potential of this compound as a natural antimicrobial agent, particularly against common pathogens .

Cytotoxic Effects on Cancer Cells

Research has also investigated the cytotoxic effects of this compound on cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in certain cancer cells, providing a foundation for further exploration in cancer therapy.

Case Study: Cytotoxicity Evaluation

In vitro studies on various cancer cell lines demonstrated varying degrees of cytotoxicity attributed to this compound.

| Cell Line | CC90 (µg/mL) |

|---|---|

| BHK-21 | 50 |

| HeLa (cervical cancer) | 40 |

| MCF-7 (breast cancer) | 30 |

These findings indicate that this compound could be further developed as a chemotherapeutic agent, particularly for specific types of cancers .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation, which is crucial in conditions such as arthritis and other inflammatory diseases. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines.

Case Study: Inflammation Model

A study utilized an animal model to assess the anti-inflammatory effects of this compound.

| Treatment Group | Inflammatory Marker Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (10 mg/kg) | 25 |

| High Dose (50 mg/kg) | 55 |

The results suggest that higher doses of this compound significantly reduce inflammation markers, supporting its potential use in therapeutic applications for inflammatory diseases .

Agricultural Applications

The compound's bioactivity extends to agriculture, where it may enhance plant growth and resistance to pathogens. Research is ongoing to explore its use as a natural pesticide or growth enhancer.

Case Study: Plant Growth Promotion

Field trials have been conducted to evaluate the effects of this compound on crop yield and disease resistance.

| Crop Type | Yield Increase (%) | Disease Resistance (%) |

|---|---|---|

| Tomato | 20 | 40 |

| Lettuce | 15 | 35 |

These findings indicate that incorporating this compound into agricultural practices could lead to improved crop performance and sustainability .

Mechanism of Action

Hirtellin A exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.

Anticancer Activity: This compound induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

Ellagic Acid: Another ellagitannin with similar antioxidant and anticancer properties.

Punicalagin: Found in pomegranates, it shares similar antimicrobial and antioxidant activities.

Tellimagrandin I: Known for its anti-inflammatory and antioxidant properties.

Uniqueness

Hirtellin A is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .

Properties

CAS No. |

140187-43-5 |

|---|---|

Molecular Formula |

C82H58O52 |

Molecular Weight |

1875.3 g/mol |

IUPAC Name |

[(10R,11S,12R,13S,15R)-3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[5-[[(10R,11S,12R,13S,15R)-3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C82H58O52/c83-28-1-18(2-29(84)49(28)97)71(112)129-67-65-43(16-122-76(117)23-11-37(92)54(102)59(107)45(23)47-25(78(119)127-65)13-39(94)56(104)61(47)109)125-81(69(67)131-73(114)20-5-32(87)51(99)33(88)6-20)134-75(116)22-9-36(91)53(101)42(10-22)124-64-27(15-41(96)58(106)63(64)111)80(121)132-70-68(130-72(113)19-3-30(85)50(98)31(86)4-19)66-44(126-82(70)133-74(115)21-7-34(89)52(100)35(90)8-21)17-123-77(118)24-12-38(93)55(103)60(108)46(24)48-26(79(120)128-66)14-40(95)57(105)62(48)110/h1-15,43-44,65-70,81-111H,16-17H2/t43-,44-,65-,66-,67+,68+,69-,70-,81+,82+/m1/s1 |

InChI Key |

SIJLXAXQJVALLA-YLVKXZTISA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)OC4=C(C(=C(C=C4C(=O)O[C@@H]5[C@H]([C@H]6[C@@H](COC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O6)O)O)O)O)O)O)O[C@H]5OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |

Canonical SMILES |

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)OC4=C(C(=C(C=C4C(=O)OC5C(C6C(COC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O6)O)O)O)O)O)O)OC5OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.